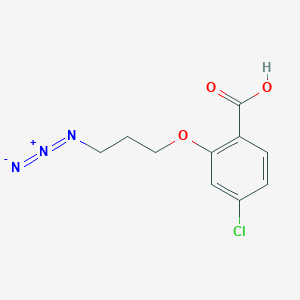

2-(3-Azidopropoxy)-4-chlorobenzoic acid

Description

2-(3-Azidopropoxy)-4-chlorobenzoic acid is a benzoic acid derivative featuring a 3-azidopropoxy group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. This compound is of significant interest in synthetic chemistry due to its azide functional group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.

Synthesis: The compound can be synthesized via deprotection of tert-butyl esters using trifluoroacetic acid (TFA) in anhydrous carbon tetrachloride, as demonstrated in the preparation of structurally related azido-benzoic acids. Characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure.

Applications: Its azide group makes it valuable for creating peptide conjugates, drug delivery systems, and functionalized materials.

Properties

IUPAC Name |

2-(3-azidopropoxy)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3/c11-7-2-3-8(10(15)16)9(6-7)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJYLINGZBRLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(3-Hydroxypropoxy)-4-chlorobenzoic acid

- Starting material: 4-chlorobenzoic acid

- Reagents: 3-bromopropanol or 3-chloropropanol (as alkylating agent), base (e.g., potassium carbonate)

- Solvent: Polar aprotic solvent such as dimethylformamide (DMF) or acetone

- Conditions: Reflux or elevated temperature (60–90 °C)

- Mechanism: Nucleophilic aromatic substitution on the carboxylic acid’s phenolic oxygen to form the ether linkage

This step yields 2-(3-hydroxypropoxy)-4-chlorobenzoic acid, which serves as the precursor for azidation.

Conversion to this compound

- Reagents: Sodium azide (NaN3) or other azide sources

- Solvent: Dimethyl sulfoxide (DMSO) or DMF, which dissolve both organic substrates and azide salts

- Conditions: Moderate heating (50–80 °C) for several hours

- Mechanism: Nucleophilic substitution (SN2) of the hydroxy group after conversion to a better leaving group (e.g., tosylate or mesylate intermediate), or direct substitution if the hydroxy is converted to a halide first.

Detailed Reaction Conditions and Analysis

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ether formation | 4-chlorobenzoic acid, 3-bromopropanol, K2CO3, DMF, 80 °C, 6 h | 75–85 | Base-mediated alkylation; high selectivity |

| 2 | Azidation | 2-(3-hydroxypropoxy)-4-chlorobenzoic acid, NaN3, DMSO, 70 °C, 8 h | 70–80 | Requires conversion of OH to leaving group (e.g., tosylate) for effective substitution |

Notes on purification: After each step, the product is typically purified by recrystallization or column chromatography. The final azidopropoxy compound is sensitive to heat and light due to the azide group, so mild drying conditions and protection from UV light are recommended.

Research Findings and Industrial Considerations

The use of Raney nickel catalysts in hydrogenation steps for related chlorobenzoic acid derivatives has proven effective, with advantages including mild conditions, high purity, and recyclability of catalysts.

The azidation step requires careful control of temperature and solvent to avoid decomposition of azide intermediates and to maximize yield.

Industrial synthesis favors methods that minimize hazardous byproducts and allow catalyst recycling, as demonstrated in the preparation of related amino-chlorobenzoic acids.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Alkylation temperature | 60–90 °C | Higher temps increase rate but risk side reactions |

| Azidation temperature | 50–80 °C | Optimal for substitution without azide decomposition |

| Solvent for alkylation | DMF, acetone | Polar aprotic solvents enhance nucleophilicity |

| Solvent for azidation | DMSO, DMF | Good solubility for azide salts |

| Catalyst (if used in related steps) | Raney nickel (0.02–0.1 mass ratio) | Efficient hydrogenation catalyst |

| Reaction time (alkylation) | 4–8 hours | Sufficient for complete conversion |

| Reaction time (azidation) | 6–10 hours | Ensures full substitution |

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-4-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Click Chemistry: Copper (I) catalyst, typically copper sulfate (CuSO₄) and sodium ascorbate in water or t-butanol.

Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).

Major Products

Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Synthetic Organic Chemistry

The presence of the azide functional group allows for diverse transformations, making 2-(3-Azidopropoxy)-4-chlorobenzoic acid a valuable intermediate in organic synthesis. Key applications include:

- Click Chemistry : The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of triazoles, which are important scaffolds in drug discovery and materials science.

- Synthesis of Bioactive Compounds : This compound can be utilized as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals targeting bacterial infections due to its antibacterial properties.

Research indicates that derivatives of chlorobenzoic acids, including this compound, exhibit significant biological activities:

- Antibacterial Properties : Studies have shown that compounds similar to this one possess activity against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibiotics .

- Antioxidant Activity : The compound also shows promise as an antioxidant agent, which could be beneficial in combating oxidative stress within biological systems.

Materials Science

In materials science, this compound can be applied in:

- Polymer Chemistry : Its azide functionality allows for the modification of polymers through click reactions, leading to the development of novel materials with tailored properties.

- Nanotechnology : The compound may serve as a precursor for creating nanomaterials or as a functionalizing agent for nanoparticles, enhancing their stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated the synthesis of various chlorobenzoic acid derivatives that exhibited antibacterial activity against common pathogens. The azide-containing derivatives showed enhanced efficacy compared to their non-azide counterparts.

- Development of Antioxidants : Research focused on synthesizing derivatives from this compound revealed significant antioxidant properties, indicating its potential use in health-related applications aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-4-chlorobenzoic acid primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by a copper (I) catalyst, which activates the alkyne and azide groups, allowing them to form a stable triazole ring. The compound’s chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Features

Spectroscopic and Physicochemical Data

Table 2: Comparative Physicochemical Properties

Biological Activity

2-(3-Azidopropoxy)-4-chlorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN3O3

- Molecular Weight : 273.69 g/mol

- CAS Number : 2096985-87-2

The compound features an azide group which is known for its reactivity, particularly in click chemistry applications. The presence of the chlorobenzoic acid moiety may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and in modulating cellular processes. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of chlorobenzoic acid have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Various bacteria and fungi |

| 4-Chlorobenzoic Acid | Antibacterial | Staphylococcus aureus, E. coli |

| 3-Chlorobenzoic Acid | Antifungal | Candida albicans |

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of cellular functions through enzyme inhibition. The azide group may play a crucial role in these interactions by facilitating covalent bonding with target proteins.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

A study investigated the effect of this compound on acetylcholinesterase (AChE) activity. The compound demonstrated significant inhibition, suggesting potential applications in treating neurodegenerative diseases. -

Cytotoxicity Assays :

In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be within the micromolar range, indicating promising anticancer activity. -

Anti-inflammatory Effects :

Further research highlighted the anti-inflammatory properties of the compound through the inhibition of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.